

physical properties of (3,4-Dimethylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3,4-Dimethylphenyl)hydrazine

Cat. No.: B3025248

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **(3,4-Dimethylphenyl)hydrazine** hydrochloride

Introduction

(3,4-Dimethylphenyl)hydrazine hydrochloride is an aromatic hydrazine derivative of significant interest in the fields of organic synthesis and pharmaceutical development. As a hydrochloride salt, it exhibits increased stability and solubility compared to its free base form, making it a versatile and reliable reagent. Structurally, it comprises a dimethyl-substituted phenyl ring bonded to a hydrazine moiety, which is protonated to form the salt with a chloride counterion.^[1] This configuration makes it a critical precursor and building block, particularly in the synthesis of heterocyclic compounds such as pyrazoles and pyrazolones, which are scaffolds for various therapeutic agents.^{[1][2][3]}

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing detailed information on its physical properties, analytical characterization, handling protocols, and applications. The insights herein are grounded in established data to ensure scientific integrity and practical utility.

Section 1: Chemical Identity & Structural Information

Accurate identification is the foundation of all chemical research. The following table summarizes the key identifiers for **(3,4-Dimethylphenyl)hydrazine hydrochloride**.

Identifier	Value
IUPAC Name	(3,4-dimethylphenyl)hydrazine;hydrochloride[3] [4]
CAS Number	60481-51-8[2][5][6][7]
Synonyms	4-Hydrazino-o-xylene hydrochloride, 1-(3,4-Dimethylphenyl)hydrazine hydrochloride[2][5][6][8]
Molecular Formula	C ₈ H ₁₃ ClN ₂ [2][6][7]
Molecular Weight	172.66 g/mol [2][6][7][8]

The image you are requesting does not exist or is no longer available.

imgur.com

Chemical Structure:

Section 2: Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental work. The data presented below are compiled from various chemical suppliers and databases.

Property	Description	Significance for Researchers
Appearance	White to pink, amber, or beige-brown crystalline powder.[2][5][9]	Color variation can indicate purity levels or exposure to air/light. High-purity batches are typically off-white.
Melting Point	195-200 °C (lit.)[2][9][10], some sources report up to 202 °C[5] or 205-206 °C.[3]	A sharp melting point within this range is a primary indicator of sample purity. A broad range suggests the presence of impurities.
Solubility	Soluble in water.[1][2][10] Slightly soluble in DMSO and Methanol.[2][3]	Its aqueous solubility, a result of its salt form, is advantageous for reactions in polar protic solvents. Limited solubility in other organic solvents should be noted for reaction setup.
Stability	Hygroscopic; Air Sensitive.[2][5][8]	The compound readily absorbs moisture from the atmosphere. This necessitates storage in a dry, inert atmosphere to prevent degradation and maintain sample integrity.

Section 3: Spectroscopic & Analytical Data

Confirmation of the identity and purity of **(3,4-Dimethylphenyl)hydrazine** hydrochloride is typically achieved through standard analytical techniques. While specific spectra are lot-dependent, commercial suppliers confirm that characterization data from methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy are available.[6][11][12][13]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon

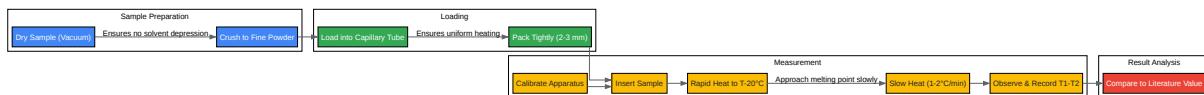
atoms, respectively. Impurities, such as the corresponding aniline hydrochloride, can be detected and quantified via NMR analysis.[10]

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as N-H stretches from the hydrazine group and C-H and C=C bonds associated with the aromatic ring.[14]

Section 4: Experimental Protocols for Property Verification

To ensure the quality of the starting material, in-house verification of its physical properties is a common and recommended practice.

Protocol 4.1: Melting Point Determination (Capillary Method)


This protocol provides a reliable method for verifying the melting point, a critical purity indicator.

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube inside a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- **Sample Preparation:** Ensure the **(3,4-Dimethylphenyl)hydrazine** hydrochloride sample is completely dry. If necessary, dry under vacuum. Finely crush a small amount of the sample into a powder using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly to a height of 2-3 mm. **Causality:** Tight packing ensures efficient and uniform heat transfer.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the apparatus has been recently calibrated with a certified standard of a known melting point.

- Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~175 °C).
- Determination: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. Causality: A slow heating rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
- Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
- Validation: A pure sample should exhibit a sharp melting range (typically ≤ 2 °C) that falls within the literature values (e.g., 195-200 °C).[2][9]

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.

Protocol 4.2: Qualitative Solubility Assessment

Principle: This protocol assesses the compound's solubility in various solvents, which is crucial for selecting appropriate reaction or purification media.

Methodology:

- Preparation: Label separate small test tubes or vials for each solvent to be tested (e.g., Deionized Water, Methanol, DMSO).

- Addition of Solid: Add approximately 10 mg of **(3,4-Dimethylphenyl)hydrazine** hydrochloride to each tube.
- Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the corresponding tube.
- Mixing: After each addition, vortex or agitate the tube for 30 seconds.
- Observation: Visually inspect the solution for undissolved solid against a dark background.
- Classification: Continue adding solvent up to a total volume of 1 mL. Classify the solubility based on the amount of solvent required for complete dissolution (e.g., Soluble: <1 mL; Slightly Soluble: dissolves partially or requires >1 mL; Insoluble: does not dissolve).
- Documentation: Record the observations for each solvent. Based on literature, the compound is expected to be soluble in water and slightly soluble in methanol and DMSO.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[10\]](#)

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification: **(3,4-Dimethylphenyl)hydrazine** hydrochloride is classified as an irritant. [\[2\]](#)

- H315: Causes skin irritation.[\[2\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Some suppliers also list H302 (Harmful if swallowed) and H341 (Suspected of causing genetic defects).[\[5\]](#)[\[15\]](#)

Recommended Precautions & Handling:

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[\[15\]](#)[\[16\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[15][16]
- Handling: Avoid breathing dust.[15][16] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[15] Take off contaminated clothing and wash it before reuse.[16]
- First Aid (Eyes): In case of contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15][16]

Storage Conditions:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
- Due to its hygroscopic and air-sensitive nature, storage under an inert gas (e.g., nitrogen or argon) is recommended, often at temperatures between 2-8°C.[1][2][5]
- Store locked up.[15][16]

Section 6: Applications in Organic Synthesis

The primary value of **(3,4-Dimethylphenyl)hydrazine** hydrochloride lies in its role as a versatile intermediate in organic synthesis.[1] Its most notable application is as a key reactant for constructing heterocyclic ring systems, which form the core of many biologically active molecules.

- Synthesis of Pyrazole Derivatives: It is used as a reactant with compounds like ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce pyrazole derivatives.[2] These pyrazole and pyrazoline scaffolds are actively investigated for their potential as anticancer and anti-inflammatory agents.[1][3]
- Fischer Indole Synthesis: Like other arylhydrazines, it is a suitable precursor for the Fischer indole synthesis, a robust method for creating indole rings, which are prevalent in pharmaceuticals.

- Dye and Pigment Production: The hydrazine moiety can be diazotized and used in coupling reactions for the production of dyes and pigments.[1][8]

Conclusion

(3,4-Dimethylphenyl)hydrazine hydrochloride is a well-characterized chemical intermediate with defined physical properties. Its melting point serves as a reliable indicator of purity, and its solubility profile makes it suitable for reactions in aqueous media. However, its hygroscopic and irritant nature demands careful handling and storage under controlled, inert conditions to maintain its quality and ensure laboratory safety. For researchers in synthetic and medicinal chemistry, a thorough understanding of these properties is essential for its effective and safe utilization in the development of novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 3. bocsci.com [bocsci.com]
- 4. (3,4-dimethylphenyl)hydrazineHydrochloride | C8H13CIN2 | CID 51064107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. nbino.com [nbino.com]
- 9. (3,4-dimethylphenyl)hydrazine Hydrochloride CAS 86746-50-1/60481-51-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. 3,4-Dimethylphenylhydrazine hydrochloride CAS#: 60481-51-8 [m.chemicalbook.com]

- 11. 3,4-Dimethylphenylhydrazine hydrochloride(60481-51-8) 1H NMR [m.chemicalbook.com]
- 12. 60481-51-8 | (3,4-Dimethylphenyl)hydrazine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 13. 60481-51-8|(3,4-Dimethylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 14. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. echemi.com [echemi.com]
- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60481-51-8 Name: (3,4-dimethylphenyl)hydrazine hydrochloride (1:1) [xixisys.com]
- To cite this document: BenchChem. [physical properties of (3,4-Dimethylphenyl)hydrazine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025248#physical-properties-of-3-4-dimethylphenylhydrazine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

